molecular formula C22H15NO5 B3355034 Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate CAS No. 61574-52-5

Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate

Cat. No.: B3355034
CAS No.: 61574-52-5
M. Wt: 373.4 g/mol
InChI Key: ZYONWMRPDVMGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracen-9-ylmethyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C₂₂H₁₅NO₅ It is characterized by the presence of an anthracene moiety and a nitrophenyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracen-9-ylmethyl (4-nitrophenyl) carbonate typically involves the reaction of anthracen-9-ylmethanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Anthracen-9-ylmethyl (4-nitrophenyl) carbonate can undergo various chemical reactions, including:

    Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield anthracen-9-ylmethanol and 4-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Reduction: Hydrogen gas with a catalyst, tin(II) chloride, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Anthracen-9-ylmethanol and 4-nitrophenol.

    Reduction: Anthracen-9-ylmethyl (4-aminophenyl) carbonate.

    Substitution: Various substituted anthracen-9-ylmethyl carbonates depending on the nucleophile used.

Scientific Research Applications

Anthracen-9-ylmethyl (4-nitrophenyl) carbonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of anthracene-based materials.

    Biology: Potential use in the development of fluorescent probes due to the fluorescent properties of the anthracene moiety.

    Medicine: Investigated for its potential use in drug delivery systems, where the carbonate linkage can be cleaved under specific conditions to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Anthracen-9-ylmethyl (4-nitrophenyl) carbonate largely depends on the specific application. For instance, in drug delivery systems, the carbonate linkage can be hydrolyzed under physiological conditions to release the active drug. The anthracene moiety can interact with biological molecules through π-π stacking interactions, while the nitrophenyl group can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Anthracen-9-ylmethyl (4-aminophenyl) carbonate: Similar structure but with an amino group instead of a nitro group.

    Anthracen-9-ylmethyl (4-methoxyphenyl) carbonate: Contains a methoxy group instead of a nitro group.

    Anthracen-9-ylmethyl (4-chlorophenyl) carbonate: Contains a chloro group instead of a nitro group.

Uniqueness

Anthracen-9-ylmethyl (4-nitrophenyl) carbonate is unique due to the presence of both the anthracene and nitrophenyl groups, which impart distinct chemical and physical properties. The nitro group can undergo reduction and substitution reactions, providing versatility in chemical synthesis. Additionally, the anthracene moiety offers fluorescent properties, making it useful in applications requiring fluorescence.

Properties

IUPAC Name

anthracen-9-ylmethyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c24-22(28-18-11-9-17(10-12-18)23(25)26)27-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYONWMRPDVMGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471223
Record name (Anthracen-9-yl)methyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61574-52-5
Record name (Anthracen-9-yl)methyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate
Reactant of Route 2
Reactant of Route 2
Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate
Reactant of Route 3
Reactant of Route 3
Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate
Reactant of Route 4
Reactant of Route 4
Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate
Reactant of Route 5
Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate
Reactant of Route 6
Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.